B1575150 melanoma-overexpressed antigen 1 (31-44)

melanoma-overexpressed antigen 1 (31-44)

Cat. No. B1575150
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

melanoma-overexpressed antigen 1

Scientific Research Applications

Tumor Antigen Role and Diagnostic Potential

The tumor antigen preferentially expressed antigen of melanoma (PRAME) is often overexpressed in various cancers and serves as a prognostic marker for clinical outcomes. It acts as a repressor of retinoic acid signaling, which is a novel insight in understanding tumor antigens as targets for therapy (Epping & Bernards, 2006).

Immunotherapy Target and Vaccine Development

Studies on melanoma antigens, including PRAME, have highlighted their potential as targets in cancer immunotherapy. The identification of human tumor rejection antigens has broadened, with antigens like PRAME being central to the development of cancer vaccines and immunotherapies (Butterfield, 2016).

Role in Adoptive T Cell Transfer Therapy

Adoptive transfer of tumor-reactive T cells targeting overexpressed antigens like PRAME has shown promising results in metastatic melanoma treatment. This approach has led to melanoma regression and the onset of autoimmune melanocyte destruction, presenting new possibilities for cancer treatment (Dudley et al., 2002).

Gene Expression Profiling for Immunotherapy

Gene expression profiling, like Nanostring RNA counting, has identified potential immunotherapy targets, such as PRAME, which are overexpressed in melanomas and have limited normal tissue expression. These findings aid in the selection of target antigens for immunotherapy (Beard et al., 2013).

Understanding Transcriptional Control and Epigenetics

Research on the transcriptional mechanisms of melanoma antigens like PRAME has revealed key insights. The transcription factors SOX9, SOX10, and P-CREB have been implicated in the preferential expression of melanoma antigens in melanomas and their transcriptional control, demonstrating a dual control mechanism for tissue specificity (Bobinet et al., 2013).

Prognostic Value in Various Cancers

The melanoma-associated antigen-A (MAGE-A) subfamily, including PRAME, is linked to poor prognosis in multiple cancers. Their overexpression is associated with cancer progression, metastasis, and therapeutic recurrence, making them potential prognostic markers (Poojary et al., 2020).

properties

sequence

ERISSTLNDECWPA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

melanoma-overexpressed antigen 1 (31-44)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.